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Introduction
MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-

aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3][4] NMDA receptors are

critical for synaptic plasticity, learning, and memory, but their overactivation can lead to

excitotoxicity and neuronal death, implicating them in various neurological disorders.[5] The

subunit composition of NMDA receptors, particularly the type of GluN2 subunit, dictates their

physiological and pathological roles. MPX-007, with its high selectivity for GluN2A-containing

receptors, offers a precise pharmacological tool to investigate the specific functions of this

receptor subtype in neuronal health and disease.

These application notes provide detailed protocols for utilizing MPX-007 in primary neuronal

cultures to study its effects on neuronal activity, viability, and signaling pathways.
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Parameter Cell Type/System Value Reference

IC50 (GluN2A)
HEK cells expressing

GluN1/GluN2A
27 nM

IC50 (GluN2A)

Xenopus oocytes

expressing

GluN1/GluN2A

143 ± 10 nM

Inhibition of whole-cell

current

Rat pyramidal

neurons in primary

culture

~30% at maximal

concentrations

Selectivity vs. GluN2B Xenopus oocytes ~70-fold

Selectivity vs.

GluN2C/GluN2D
Xenopus oocytes

No significant

inhibition at

concentrations that

completely inhibit

GluN2A

Experimental Protocols
Protocol 1: Preparation of Primary Cortical or
Hippocampal Neuronal Cultures
This protocol describes the isolation and culture of primary neurons from embryonic rat or

mouse brains.

Materials:

Timed-pregnant rat (E18) or mouse (E16)

Dissection tools (sterile scissors, forceps)

Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

Papain or Trypsin solution

Trypsin inhibitor (e.g., soybean trypsin inhibitor)
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DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS)

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

50 ml and 15 ml conical tubes

Pipettes and sterile tips

37°C water bath

Humidified incubator at 37°C with 5% CO2

Procedure:

Plate Coating: Coat culture surfaces with Poly-D-lysine (50 µg/ml) or Poly-L-ornithine (10

µg/ml) overnight at 37°C. Rinse twice with sterile water and allow to dry before use.

Tissue Dissection: Euthanize the pregnant animal according to approved institutional

guidelines. Dissect out the embryonic brains and place them in ice-cold HBSS. Under a

dissecting microscope, isolate the cortices or hippocampi.

Enzymatic Digestion: Transfer the tissue to a 15 ml conical tube and incubate in papain or

trypsin solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes.

Inactivation and Washing: Stop the digestion by adding a trypsin inhibitor and incubate for 5

minutes. Gently centrifuge the tissue, remove the supernatant, and wash the pellet with

warm DMEM.

Trituration: Resuspend the tissue in a small volume of DMEM and gently triturate with a fire-

polished Pasteur pipette or a series of decreasing-bore pipette tips until the tissue is

dissociated into a single-cell suspension.

Cell Plating: Determine cell density using a hemocytometer. Plate the neurons onto the pre-

coated plates at a suitable density (e.g., 1,000–5,000 cells per mm²).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: After allowing the cells to adhere for a few hours in DMEM/10% FBS, replace

the medium with serum-free Neurobasal medium supplemented with B-27 and GlutaMAX.

Culture the neurons in a humidified incubator at 37°C and 5% CO2. Change half of the

medium every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro

(DIV).

Protocol 2: Electrophysiological Recording of NMDA
Receptor Currents
This protocol is for whole-cell patch-clamp recordings from primary cortical neurons to assess

the effect of MPX-007 on NMDA-evoked currents.

Materials:

Primary cortical neurons (DIV 13-15)

Patch-clamp rig with amplifier and data acquisition system

Borosilicate glass capillaries for pipette pulling

External solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl2, 0.01 EDTA, 10 glucose; pH

7.4

Internal solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl2, 4 Na2ATP, 0.3 NaGTP;

pH 7.3

NMDA (100 µM) and Glycine (10 µM) stock solutions

MPX-007 stock solution (in DMSO, final concentration 10 µM)

Procedure:

Place a coverslip with cultured neurons in the recording chamber and perfuse with external

solution.

Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

Establish a whole-cell recording configuration on a pyramidal-shaped neuron.
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Clamp the cell at a holding potential of -70 mV.

Apply NMDA (100 µM) and glycine (10 µM) for 4 seconds to evoke an inward current.

After establishing a stable baseline response, co-apply MPX-007 (10 µM) with NMDA and

glycine.

Record the current amplitude in the presence and absence of MPX-007 to determine the

percentage of inhibition.

Protocol 3: Assessment of Neuronal Viability and
Cytotoxicity
This protocol outlines methods to evaluate the neuroprotective effects of MPX-007 against

excitotoxicity.

Materials:

Primary neuronal cultures (DIV 7-10)

NMDA or Glutamate stock solution

MPX-007 stock solution

Cell viability and cytotoxicity assay kits (e.g., MTS, LDH, ATP-based assays)

Plate reader for absorbance or luminescence

Procedure:

Induction of Excitotoxicity: Pre-treat neuronal cultures with various concentrations of MPX-
007 for a specified time (e.g., 1 hour).

Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 50-100

µM) or glutamate for a short duration (e.g., 15-30 minutes).

Wash the cells and replace the medium with fresh culture medium containing the respective

concentrations of MPX-007.
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Incubate for 24 hours.

Assessment of Viability/Cytotoxicity:

MTS Assay: Measures the metabolic activity of viable cells. Add the MTS reagent to each

well and incubate according to the manufacturer's instructions. Measure the absorbance at

the appropriate wavelength.

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the

culture medium. Collect the supernatant and perform the LDH assay according to the

manufacturer's protocol. Measure the absorbance.

ATP Assay: Quantifies ATP as an indicator of metabolically active cells. Lyse the cells and

measure the luminescence signal according to the manufacturer's instructions.

Protocol 4: Evaluation of Apoptosis
This protocol uses TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

Primary neuronal cultures on coverslips

Excitotoxicity induction reagents (as in Protocol 3)

MPX-007 stock solution

TUNEL assay kit

Neuronal marker antibody (e.g., anti-NeuN)

Fluorescent secondary antibody

DAPI for nuclear counterstaining

Fluorescence microscope

Procedure:
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Induce excitotoxicity in the presence or absence of MPX-007 as described in Protocol 3.

After 24 hours, fix the cells with 4% paraformaldehyde.

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

Perform the TUNEL assay according to the manufacturer's instructions to label apoptotic

cells.

Immunostain for a neuronal marker like NeuN to identify neurons.

Counterstain the nuclei with DAPI.

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Quantify the percentage of TUNEL-positive neurons.
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Caption: Mechanism of action of MPX-007 on GluN2A-containing NMDA receptors.
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Caption: Experimental workflow for assessing the neuroprotective effects of MPX-007.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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